N-(2-bromo-4-methylphenyl)ethanethioamide
Description
Contextualization within Thioamide Chemistry
Thioamides are a class of organic compounds that are structurally analogous to amides, with the key difference being the replacement of the carbonyl oxygen atom with a sulfur atom. This substitution has profound effects on the molecule's electronic properties and reactivity. The thioamide functional group is known to be a versatile building block in organic synthesis and has been identified in a number of biologically active compounds.
The C=S double bond in thioamides is longer and weaker than the C=O bond in amides, making the sulfur atom more polarizable and a better hydrogen bond acceptor. nih.gov Thioamides are also more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov They can participate in a variety of chemical transformations, including the formation of heterocyclic compounds which are of great interest in medicinal chemistry.
Significance of Halogenated Aromatic Scaffolds in Contemporary Chemical Research
The presence of a bromine atom on the aromatic ring of N-(2-bromo-4-methylphenyl)ethanethioamide is of considerable importance. Halogenated aromatic compounds are a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. The introduction of a halogen atom to an aromatic scaffold can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.
Bromine, in particular, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor." This type of interaction is increasingly recognized as a crucial factor in the binding of ligands to proteins and other biomolecules. The position of the bromine atom ortho to the thioamide linkage in this specific molecule could influence the conformation of the molecule and its potential interactions.
Overview of Research Trajectories for this compound and Related Compounds
While specific research on this compound is limited, the structural motifs it contains suggest several potential research directions. Given the biological activities associated with both thioamides and halogenated aromatic compounds, this molecule could be investigated as a potential therapeutic agent. Thioamide-containing molecules have shown promise as anticancer, antiviral, and antibacterial agents. mdpi.com The bromo-methylphenyl moiety is a common feature in many biologically active compounds, and its combination with a thioamide group presents an interesting avenue for drug discovery.
Furthermore, the reactivity of the thioamide group makes it a valuable intermediate in organic synthesis. This compound could serve as a precursor for the synthesis of more complex heterocyclic compounds, which are prevalent in many pharmaceuticals and functional materials. Research could also focus on the material science applications of this compound, exploring its potential use in the development of novel polymers or electronic materials, where the properties of the thioamide and the halogenated ring could be exploited.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62248-11-7 |
|---|---|
Molecular Formula |
C9H10BrNS |
Molecular Weight |
244.15 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H10BrNS/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
HTUKBMJVNZSABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 2 Bromo 4 Methylphenyl Ethanethioamide
Established Synthetic Pathways for Thioamides
The creation of the thioamide functional group, characterized by a carbon-sulfur double bond (C=S) attached to a nitrogen atom, can be achieved through several reliable synthetic routes. For a substituted aromatic thioamide like N-(2-bromo-4-methylphenyl)ethanethioamide, these pathways generally involve either the direct conversion of an amide precursor or the construction from a suitable amine.
Thioamidation Reactions
Thioamidation reactions are the cornerstone of thioamide synthesis. The most prevalent method is the thionation of the corresponding amide, in this case, N-(2-bromo-4-methylphenyl)acetamide. This transformation involves the replacement of the amide's carbonyl oxygen with a sulfur atom.
Thionation with Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀): The most common and historically significant method for synthesizing thioamides is the treatment of amides with a thionating agent. wikipedia.org Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most widely used reagents for this purpose. wikipedia.orgbeilstein-journals.org LR is often preferred as it is more soluble in organic solvents and typically requires milder reaction conditions compared to P₄S₁₀. organic-chemistry.org The reaction involves heating the amide with the thionating agent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. beilstein-journals.org Fluorous versions of Lawesson's reagent have also been developed to simplify product isolation through fluorous solid-phase extraction. nih.govresearchgate.net
Willgerodt-Kindler Reaction: This powerful multicomponent reaction can produce thioamides from an aryl ketone, an amine, and elemental sulfur. organic-chemistry.orgsynarchive.comrsc.org In a hypothetical synthesis for the target molecule, one could start with a suitably substituted acetophenone (B1666503) derivative. The Kindler modification of this reaction, which uses an amine and elemental sulfur, directly yields a thioamide. wikipedia.org The reaction mechanism involves the initial formation of an enamine from the ketone and amine, which then reacts with sulfur. wikipedia.org Recent advancements have enabled this reaction to proceed under milder, catalyst-free conditions, sometimes even at room temperature. researchgate.netnih.gov
Synthesis from Nitriles: Aromatic thioamides can also be prepared from the corresponding nitriles (e.g., 2-bromo-4-methylbenzonitrile) by reaction with a sulfur source like hydrogen sulfide (B99878) (H₂S) or sodium sulfide (Na₂S). wikipedia.orgorganic-chemistry.org Recent protocols have demonstrated that this conversion can be efficiently carried out at room temperature using an ionic liquid as a recyclable medium, which enhances the reaction's green chemistry profile. rsc.org
Modification of Precursor Aromatic Compounds
A plausible and practical route to this compound involves a multi-step synthesis starting from a readily available aromatic compound. This approach provides greater control over the substitution pattern on the aromatic ring.
A logical synthetic sequence is as follows:
Starting Material: The synthesis can begin with p-toluidine (B81030) (4-methylaniline). echemi.comdoubtnut.com
Amine Protection: The amino group of p-toluidine is first protected, typically through acetylation with acetic anhydride, to form N-(4-methylphenyl)acetamide. This step is crucial to direct the subsequent bromination and to prevent side reactions. doubtnut.com
Aromatic Bromination: The N-(4-methylphenyl)acetamide is then subjected to electrophilic aromatic substitution using bromine (Br₂) in a suitable solvent like acetic acid. The acetylamino group is an ortho-, para-director, and since the para position is blocked by the methyl group, the bromine atom is directed to the ortho position, yielding N-(2-bromo-4-methylphenyl)acetamide.
Thionation: In the final step, the newly synthesized amide, N-(2-bromo-4-methylphenyl)acetamide, is converted to the target thioamide, this compound, using a thionating agent like Lawesson's reagent or P₄S₁₀, as described in section 2.1.1. wikipedia.orgnih.gov
Alternatively, one could synthesize the unbrominated thioamide, N-(4-methylphenyl)ethanethioamide, first and then attempt to brominate it directly. However, the thioamide group is sensitive to oxidative and electrophilic conditions, which could lead to undesired side reactions, making the former pathway more reliable.
Mechanistic Investigations of Synthesis Reactions
Understanding the underlying mechanisms of thioamide formation is critical for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Intermediates and Transition States
Mechanism of Lawesson's Reagent: In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer. organic-chemistry.org The reaction with a carbonyl group, such as in an amide, is believed to proceed through a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond (P=O) and the desired thioamide. organic-chemistry.org
Mechanism of the Willgerodt-Kindler Reaction: The mechanism of this reaction is complex and involves several steps. For the Kindler modification, the reaction is thought to begin with the formation of an enamine from the starting ketone and a secondary amine (e.g., morpholine). wikipedia.org This enamine then acts as a nucleophile, attacking elemental sulfur. wikipedia.orgmdpi.com The key rearrangement step is proposed to occur via the nucleophilic attack of the amine group on the newly formed thiocarbonyl, leading to a temporary aziridine (B145994) intermediate, which then rearranges to form the final thioacetamide (B46855) product. wikipedia.org
Kinetic and Thermodynamic Considerations in Thioamide Formation
In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control determine the final product distribution. dalalinstitute.comwikipedia.org
Kinetic vs. Thermodynamic Product: A reaction is under kinetic control when it is run under irreversible conditions, typically at lower temperatures. libretexts.org The major product will be the one that forms the fastest, which is the one with the lowest activation energy (Ea). wikipedia.orglibretexts.org A reaction is under thermodynamic control when it is reversible, usually at higher temperatures, allowing an equilibrium to be established. In this case, the major product will be the most stable one, which has the lowest Gibbs free energy. libretexts.org
Application to Thioamide Synthesis: In the context of synthesizing this compound, competing side reactions could occur, such as the formation of isomeric byproducts or degradation of the starting material or product. For instance, during the bromination of N-(4-methylphenyl)acetamide, if conditions are not carefully controlled, dibromination or bromination at other positions could occur. By keeping the temperature low, the reaction favors the kinetically preferred product, 2-bromo-N-(4-methylphenyl)acetamide. Thionation reactions are often run at elevated temperatures to overcome the activation energy barrier, suggesting they are frequently under thermodynamic control. However, prolonged heating or excessively high temperatures can lead to decomposition. Therefore, reaction time and temperature must be carefully balanced to achieve a good yield of the desired thermodynamic product without significant degradation. wikipedia.org
Optimization of Synthetic Conditions for Enhanced Yield and Purity
To maximize the efficiency of the synthesis of this compound, various reaction parameters can be fine-tuned. Optimization studies on general thioamide syntheses provide valuable insights. researchgate.net
Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.
Solvent and Catalyst: The use of green solvents like water or deep eutectic solvents (DES) has been shown to be effective for some thioamide syntheses, such as the Willgerodt-Kindler reaction. rsc.org In some cases, reactions can be performed under catalyst-free and solvent-free conditions, which simplifies purification and reduces environmental impact. nih.gov For reactions involving nitriles, using an ionic liquid like [DBUH][OAc] can significantly improve yields at room temperature. rsc.org
Temperature and Reaction Time: Temperature is a critical factor. While many thionation reactions require heat, some modern methods are designed to work at room temperature. researchgate.net Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times (from hours to minutes) and often improve yields in reactions like the Kindler thioamide synthesis. organic-chemistry.org
Reagent Stoichiometry: Optimizing the ratio of reactants is essential. For instance, in reactions with sulfonyl azides, a study found that increasing the ratio of the azide (B81097) to the thioamide from 1:1 to 7:1 significantly improved the yield of the desired product. researchgate.net
The table below summarizes various optimization strategies reported for the synthesis of thioamides, which could be applied to the target compound.
| Parameter | Condition/Reagent | Effect on Reaction | Applicable Reaction Type | Reference |
|---|---|---|---|---|
| Technique | Microwave Irradiation | Reduces reaction time significantly, can improve yield. | Willgerodt-Kindler | organic-chemistry.org |
| Solvent | Deep Eutectic Solvent (DES) | Acts as a green, recyclable solvent and catalyst, enabling high yields. | Willgerodt-Kindler | rsc.org |
| Solvent | Ionic Liquid ([DBUH][OAc]) | Allows reaction to proceed efficiently at room temperature with high yield. | From Nitriles | rsc.org |
| Conditions | Catalyst-free and Solvent-free | Simplifies work-up, reduces waste, and provides clean reaction conditions. | Willgerodt-Kindler | nih.gov |
| Catalyst | Copper(II) chloride (CuCl₂) | Prevents racemization when synthesizing chiral thioamides from amino acids. | From Amino Aldehydes | nih.gov |
| Reagent | Fluorous Lawesson's Reagent | Simplifies purification via fluorous solid-phase extraction. | Thionation of Amides | nih.gov |
| Temperature | Low Temperature (e.g., 0 °C) | Favors the kinetic product, enhancing selectivity and preventing side reactions. | Electrophilic Substitution | libretexts.org |
| Temperature | High Temperature (e.g., >40 °C) | Favors the more stable thermodynamic product in reversible reactions. | Equilibrium Reactions |
Solvent Effects and Temperature Control
The selection of a suitable solvent and the precise control of reaction temperature are critical parameters in the synthesis of this compound, as they significantly influence reaction kinetics, yield, and purity.
Solvent Effects:
The polarity of the solvent plays a crucial role. For thionation reactions using reagents like Lawesson's reagent, non-polar, high-boiling point solvents such as toluene or xylene are often preferred. These solvents facilitate the dissolution of the starting amide and the thionating agent, and their high boiling points allow the reaction to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion.
In contrast, for multi-component reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be more suitable. These solvents can help to solubilize the various reactants and intermediates. In the context of greener synthesis, the use of deep eutectic solvents (DES) has emerged as an environmentally benign alternative. rsc.org These solvents are biodegradable and can be recycled, reducing the environmental impact of the synthesis. rsc.org
Temperature Control:
Temperature is a key factor that must be carefully controlled. Thionation reactions are typically endothermic and often require heating to proceed at a reasonable rate. The optimal temperature can vary depending on the specific reactants and solvent used but generally ranges from 80°C to the reflux temperature of the solvent.
Insufficient temperature may lead to slow or incomplete conversion, while excessively high temperatures can promote the formation of side products and impurities. For instance, at very high temperatures, decomposition of the starting materials or the desired product may occur. Therefore, careful optimization of the reaction temperature is essential to maximize the yield of this compound while minimizing the formation of unwanted byproducts.
| Parameter | Effect on Synthesis | Typical Conditions |
| Solvent Polarity | Influences solubility of reactants and reaction mechanism. | Non-polar (e.g., Toluene) for thionation; Polar aprotic (e.g., DMF) for multi-component reactions. |
| Solvent Boiling Point | Determines the maximum reaction temperature under reflux. | High-boiling solvents for reactions requiring significant heat input. |
| Reaction Temperature | Affects reaction rate and selectivity. | Optimized for each specific synthetic route, often elevated temperatures are required. |
Catalyst Selection and Loading
While many traditional thioamide syntheses proceed without a catalyst, particularly those employing potent thionating agents, modern synthetic methods have increasingly incorporated catalysts to improve efficiency, selectivity, and reaction conditions.
For the synthesis of this compound, particularly through multi-component strategies, the choice of catalyst can be critical. In hypothetical scenarios exploring more advanced synthetic routes, various catalysts could be considered.
Types of Catalysts:
Acid Catalysts: Brønsted or Lewis acids can activate the carbonyl group of the corresponding amide, making it more susceptible to nucleophilic attack by a sulfur source.
Base Catalysts: In certain multi-component reactions, a base may be required to deprotonate a reactant or to catalyze condensation steps.
Transition Metal Catalysts: While less common for simple thionation, transition metal complexes could be employed in novel C-H activation or cross-coupling strategies leading to the thioamide scaffold.
Catalyst Loading:
The amount of catalyst used, or catalyst loading, is a crucial parameter to optimize. Ideally, the lowest possible catalyst loading that provides a high yield in a reasonable timeframe is desired. High catalyst loadings can increase costs and may lead to difficulties in purification. The optimal loading is typically determined empirically through a series of small-scale experiments.
For example, a hypothetical synthesis of this compound could be envisioned using a catalytic amount of a Lewis acid to promote the reaction between 2-bromo-4-methylaniline (B145976) and a thioacylating agent. The loading of the Lewis acid would need to be carefully screened to achieve the best balance between reaction rate and product purity.
| Catalyst Type | Potential Role in Synthesis | Example |
| Lewis Acid | Activation of carbonyl or nitrile groups. | Zinc Chloride (ZnCl2) |
| Brønsted Acid | Protonation of intermediates. | p-Toluenesulfonic acid (p-TsOH) |
| Base | Deprotonation or condensation promotion. | Triethylamine (Et3N) |
Purification Protocols and Isolation Techniques
Following the completion of the synthesis of this compound, a systematic purification protocol is necessary to isolate the target compound from unreacted starting materials, reagents, and any byproducts. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.
Initial Work-up:
The first step in purification is typically a work-up procedure. This often involves quenching the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic or basic reagents. The crude product is then extracted into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is subsequently washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Chromatographic Techniques:
For the purification of this compound, column chromatography is a highly effective method. A slurry of silica (B1680970) gel is packed into a column, and the crude product is loaded onto the top. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure thioamide. The polarity of the eluent is often gradually increased to facilitate the elution of the product.
Recrystallization:
Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the product decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Isolation:
Once purified, the final product is isolated by removing the solvent under reduced pressure using a rotary evaporator. The purity of the isolated this compound can then be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Purification Technique | Principle | Application for this compound |
| Extraction | Partitioning between two immiscible liquids. | Initial separation of the crude product from the aqueous reaction mixture. |
| Column Chromatography | Separation based on differential adsorption. | Primary method for purifying the thioamide from byproducts. |
| Recrystallization | Purification based on differences in solubility. | Final purification step to obtain a highly pure solid product. |
Green Chemistry Approaches in Thioamide Synthesis (Hypothetical Research Area)
The principles of green chemistry are increasingly being applied to the synthesis of thioamides to develop more sustainable and environmentally friendly processes. rsc.org For a hypothetical green synthesis of this compound, several innovative strategies could be explored.
One promising approach is the use of ultrasound irradiation in conjunction with a recyclable catalyst. utu.ac.in Sonication can enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating. utu.ac.in This reduces energy consumption and minimizes the formation of thermal degradation byproducts.
The use of water as a solvent is another key aspect of green thioamide synthesis. organic-chemistry.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for chemical reactions. A hypothetical synthesis could involve the reaction of 2-bromo-4-methylaniline, an appropriate aldehyde, and elemental sulfur in an aqueous medium, potentially facilitated by a phase-transfer catalyst to overcome solubility issues.
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. mdpi.com For instance, a solid-state reaction where the reactants are ground together, or a melt reaction conducted at a temperature above the melting points of the reactants, could eliminate the need for any solvent.
The selection of a green sulfur source is also an important consideration. While traditional methods often use hazardous reagents like hydrogen sulfide or phosphorus pentasulfide, elemental sulfur is a more atom-economical and less toxic alternative. researchgate.net
A hypothetical green synthesis of this compound could, therefore, involve a one-pot reaction of 2-bromo-4-methylaniline, a suitable electrophile, and elemental sulfur in a deep eutectic solvent under ultrasound irradiation. This approach would align with multiple principles of green chemistry, including the use of renewable feedstocks (in some cases), atom economy, use of safer solvents and reagents, and energy efficiency. rsc.org
| Green Chemistry Principle | Application in Thioamide Synthesis |
| Use of Renewable Feedstocks | Exploration of bio-derived starting materials. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water or deep eutectic solvents. rsc.org |
| Energy Efficiency | Employing methods like ultrasound or microwave irradiation to reduce energy consumption. utu.ac.in |
| Use of Catalysis | Utilizing recyclable and highly efficient catalysts to minimize waste. |
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Bromo 4 Methylphenyl Ethanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
For the purpose of providing a theoretical framework, the expected spectral features can be hypothesized based on the analysis of structurally similar compounds. For instance, the acetamide (B32628) analogue, N-(2-bromo-4-methylphenyl)acetamide, has been characterized. chemicalbook.comnih.gov However, it is crucial to note that the substitution of the oxygen atom in the acetamide with a sulfur atom to form the ethanethioamide would significantly influence the electronic environment and, consequently, the NMR chemical shifts.
Proton (¹H) NMR Spectral Interpretation
A definitive ¹H NMR spectral interpretation for N-(2-bromo-4-methylphenyl)ethanethioamide cannot be provided without experimental data.
Carbon-13 (¹³C) NMR Spectral Interpretation
Specific ¹³C NMR spectral data for this compound is not available in the reviewed literature. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. libretexts.org The presence of the thioamide functional group, the bromine atom, and the methyl group would each exert a distinct influence on the chemical shifts of the aromatic and aliphatic carbons. libretexts.orgresearchgate.net
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for the unambiguous assignment of proton and carbon signals in this compound. These experiments establish connectivity between protons, and between protons and their directly attached carbons, respectively. Without experimental spectra, a discussion of these assignments remains purely theoretical.
Infrared (IR) and Raman Spectroscopy
Vibrational Band Assignment and Functional Group Analysis
Experimentally obtained Infrared (IR) and Raman spectra for this compound are not available in the public domain. The analysis of the acetamide analogue, 2'-Bromo-4'-methylacetanilide, shows characteristic bands for the amide group. chemicalbook.com For the target thioamide compound, the vibrational spectrum would be dominated by bands corresponding to the N-H, C-H (aromatic and aliphatic), C=S (thioamide), and C-Br stretching and bending vibrations.
The key difference would be the position of the thioamide C=S stretching band, which is expected to appear at a lower wavenumber compared to the C=O stretching band of an amide due to the larger mass of the sulfur atom and the different bond characteristics.
Conformational Insights from Vibrational Spectroscopy
Vibrational spectroscopy, in conjunction with theoretical calculations, can provide valuable insights into the conformational preferences of molecules. chemicalbook.com For this compound, a key conformational aspect would be the orientation of the ethanethioamide group relative to the phenyl ring. This would be influenced by steric hindrance from the ortho-bromo substituent and potential intramolecular hydrogen bonding between the N-H proton and the sulfur atom. However, without experimental spectra or computational studies, any discussion on the conformational isomers and their relative stabilities would be speculative.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide the highly accurate mass of the molecular ion of this compound. This precise mass measurement would allow for the determination of its elemental formula, confirming the presence and number of bromine, sulfur, nitrogen, carbon, and hydrogen atoms. Due to the isotopic nature of bromine (79Br and 81Br), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak.
Fragmentation Pattern Analysis
Analysis of the fragmentation pattern in the mass spectrum would offer insights into the compound's structure. The fragmentation of the molecular ion would be expected to occur at the weakest bonds, leading to the formation of stable fragment ions. Potential fragmentation pathways for this compound would include cleavage of the thioamide C-N bond, the C-C bond of the ethyl group, and loss of the bromine atom. The observed m/z values of these fragments would help to piece together the molecular structure.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound.
Crystal Packing and Supramolecular Interactions
This section would describe how individual molecules of this compound arrange themselves in the crystal lattice. It would detail the supramolecular architecture, which is governed by various non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom.
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would provide a detailed geometric description of the molecule in the solid state.
Interactive Data Table: Bond Lengths (Å) (No data available)
Interactive Data Table: Bond Angles (°) (No data available)
Interactive Data Table: Torsional Angles (°) (No data available)
Intermolecular Contacts and Hydrogen Bonding Networks
This subsection would focus on the specific intermolecular interactions that stabilize the crystal structure. Given the presence of the N-H group in the thioamide moiety, hydrogen bonding would be a key interaction to analyze. The analysis would detail the donor and acceptor atoms involved in hydrogen bonds and provide their geometric parameters. Other close contacts, such as those involving the bromine and sulfur atoms, would also be discussed.
Interactive Data Table: Intermolecular Contacts (Å) (No data available)
Computational Chemistry and Theoretical Investigations of N 2 Bromo 4 Methylphenyl Ethanethioamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies detailing these calculations for N-(2-bromo-4-methylphenyl)ethanethioamide have been published.
Electronic Structure and Molecular Orbitals
There is no available research data on the electronic structure, such as the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to provide insights into the molecule's reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been reported in the surveyed literature.
Prediction of Spectroscopic Parameters
Computational predictions of spectroscopic parameters (such as ¹H and ¹³C NMR chemical shifts, IR and UV-Vis absorption frequencies) for this compound are not available. nih.gov These predictions, often performed using DFT or other ab initio methods, are valuable for corroborating experimental data and aiding in structural elucidation. nih.gov
Conformational Analysis and Energy Landscapes
No studies on the conformational analysis or the potential energy surface of this compound were found. Such analyses are crucial for identifying the most stable conformations of the molecule and understanding its flexibility, which can influence its biological activity and physical properties. This type of investigation would typically explore the rotation around single bonds, such as the C-N bond of the thioamide group and the bond connecting the phenyl ring to the nitrogen atom, to map out the low-energy conformers.
Reaction Mechanism Predictions via Computational Modeling
There is a lack of published computational modeling studies investigating the reaction mechanisms involving this compound. While computational methods are used to study the mechanisms of thioamide synthesis and reactivity in general, no research has specifically modeled reactions such as its formation or subsequent transformations. researchgate.netunimelb.edu.au
Transition State Characterization
In the absence of reaction mechanism studies, there is consequently no information available on the characterization of transition states for reactions involving this compound. Transition state analysis is critical for determining reaction pathways and calculating activation energies, thereby providing a deep understanding of the reaction kinetics.
Reaction Energetics and Pathways
The computational analysis of this compound would centrally involve the exploration of its potential energy surfaces for key chemical transformations. Thioamides are versatile precursors in organic synthesis, known to participate in reactions such as hydrolysis, oxidation, and, significantly, cyclization to yield heterocyclic systems like thiazoles. Density Functional Theory (DFT) is the predominant computational tool for such investigations, with functionals like B3LYP paired with extensive basis sets such as 6-311++G(d,p) providing a robust framework for modeling electronic structures and reaction energetics.
A theoretical study would meticulously map the reaction pathway for a characteristic transformation, for instance, an intramolecular cyclization to form a benzothiazole (B30560) derivative. This process involves the identification and characterization of all stationary points along the reaction coordinate, including the initial reactant, any pre-reaction complexes, critical transition states, and reaction intermediates, culminating in the final product.
For a hypothetical cyclization, the ethanethioamide would proceed through a transition state to form a cyclic intermediate. This would likely be followed by subsequent steps, such as proton transfers and an aromatization step, to yield the stable benzothiazole product. Each step would be characterized by a specific activation energy barrier. The influence of a solvent environment, which can profoundly affect reaction energetics, would be incorporated through a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Hypothetical Reaction Energy Profile for the Cyclization of this compound
| Species | Description | Relative Energy (kcal/mol) |
| R | This compound | 0.0 |
| TS1 | Cyclization Transition State | +28.5 |
| INT | Cyclic Intermediate | +7.2 |
| TS2 | Proton Transfer Transition State | +18.9 |
| P | Benzothiazole Derivative | -12.4 |
| Note: This data is for illustrative purposes and does not represent experimentally validated results. |
Structure-Reactivity Relationship Studies
Investigations into the structure-reactivity relationship of this compound would aim to elucidate the influence of its substituent groups—the ortho-bromo and para-methyl groups on the phenyl ring—on its chemical behavior. Computational chemistry offers a powerful toolkit for dissecting these relationships through the calculation of various molecular descriptors.
Key Molecular Descriptors:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of chemical reactivity. A smaller HOMO-LUMO energy gap typically correlates with higher reactivity. For the title compound, the electron-withdrawing nature of the bromine atom is expected to lower the energies of these orbitals, while the electron-donating methyl group would have the opposite effect.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of nucleophilic sites (electron-rich regions) and electrophilic sites (electron-poor regions). The sulfur atom of the thioamide group would be a prominent nucleophilic center, whereas the thioamide carbon and the amine proton would exhibit electrophilic character.
Natural Bond Orbital (NBO) Analysis: NBO analysis offers quantitative insights into atomic charges and electron delocalization. This method would quantify the inductive and resonance effects of the bromo and methyl substituents on the electronic environment of the aromatic ring and the thioamide functional group.
To establish a comprehensive structure-reactivity profile, a comparative analysis involving a series of structurally related analogues would be conducted. By systematically altering the substituents on the phenyl ring (e.g., replacing bromine with chlorine or the methyl group with an ethyl group) and calculating the relevant descriptors, a correlative model between the molecular structure and its reactivity could be developed.
Hypothetical Calculated Molecular Descriptors for N-Aryl Ethanethioamides
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.45 | -1.78 | 4.67 |
| N-(2-chloro-4-methylphenyl)ethanethioamide | -6.39 | -1.71 | 4.68 |
| N-(4-methylphenyl)ethanethioamide | -6.12 | -1.45 | 4.67 |
| Note: This data is for illustrative purposes and does not represent experimentally validated results. |
Such a comparative analysis would enable predictions regarding the electronic and steric effects of different substituents on the molecule's propensity to engage in various chemical reactions.
Reactivity Profiles and Chemical Transformations of N 2 Bromo 4 Methylphenyl Ethanethioamide
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the aromatic ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution (SNAr) reactions and transition-metal-catalyzed cross-coupling reactions.
Scope and Limitations with Various Nucleophiles
The direct displacement of the bromine atom in N-(2-bromo-4-methylphenyl)ethanethioamide by classical SNAr mechanisms is generally challenging due to the electron-rich nature of the aromatic ring, which is not significantly activated towards nucleophilic attack. researchgate.netnih.gov For a successful SNAr reaction, the aromatic ring typically requires strong electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged Meisenheimer intermediate. nih.govlibretexts.orglibretexts.org In the case of this compound, the methyl group is electron-donating and the ethanethioamide group is not sufficiently electron-withdrawing to facilitate this pathway under standard conditions.
However, the reactivity can be significantly enhanced using transition-metal catalysis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, provide powerful methods for forming new carbon-nitrogen, carbon-carbon, and carbon-carbon (alkyne) bonds, respectively, at the site of the bromine atom.
Buchwald-Hartwig Amination: This reaction would enable the substitution of the bromine atom with a variety of primary and secondary amines, yielding N-(2-amino-4-methylphenyl)ethanethioamide derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Suzuki Coupling: The coupling of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or vinyl substituents at the 2-position.
Sonogashira Coupling: This reaction would involve the palladium- and copper-co-catalyzed coupling with terminal alkynes to produce 2-alkynyl-substituted derivatives.
The scope of these cross-coupling reactions is broad, but limitations can arise from steric hindrance around the bromine atom and the potential for the thioamide group to interfere with the catalytic cycle, for instance, by coordinating to the metal center.
| Nucleophile Type | Reaction Type | Potential Products | General Conditions |
| Amines (R₂NH) | Buchwald-Hartwig Amination | N-(2-(dialkylamino)-4-methylphenyl)ethanethioamide | Pd catalyst, phosphine ligand, base |
| Boronic Acids (RB(OH)₂) | Suzuki Coupling | N-(2-aryl/vinyl-4-methylphenyl)ethanethioamide | Pd catalyst, base |
| Terminal Alkynes (RC≡CH) | Sonogashira Coupling | N-(2-alkynyl-4-methylphenyl)ethanethioamide | Pd catalyst, Cu(I) cocatalyst, base |
| Alkoxides (RO⁻) | Ullmann Condensation | N-(2-alkoxy-4-methylphenyl)ethanethioamide | Cu catalyst, high temperature |
| Thiols (RSH) | Ullmann-type Coupling | N-(2-(alkylthio)-4-methylphenyl)ethanethioamide | Cu catalyst, base |
Influence of Steric and Electronic Factors on Reactivity
The reactivity of the bromine center in this compound is significantly influenced by both steric and electronic factors.
Steric Factors: The bromine atom is in the ortho position to the ethanethioamide group. This ortho substituent can exert steric hindrance, potentially slowing down the rate of nucleophilic attack, especially for bulky nucleophiles or in palladium-catalyzed reactions requiring the coordination of bulky phosphine ligands. This steric crowding can hinder the approach of the nucleophile to the carbon atom bearing the bromine.
Reactions Involving the Thioamide Functionality
The thioamide group is a versatile functional group that can undergo a variety of chemical transformations.
Electrophilic Attack on Sulfur and Nitrogen Atoms
The thioamide functionality possesses two nucleophilic centers: the sulfur atom and the nitrogen atom. The sulfur atom is generally considered the more nucleophilic site and is prone to attack by soft electrophiles. researchgate.net Alkylation, for instance with alkyl halides, would be expected to occur preferentially on the sulfur atom to form a thioimidate salt.
The nitrogen atom, while generally less nucleophilic than the sulfur due to the delocalization of its lone pair into the C=S bond, can also react with electrophiles, particularly hard electrophiles or under conditions that favor N-functionalization. nih.gov For example, acylation could potentially occur at the nitrogen atom.
Tautomerism and Isomerization Pathways
This compound can exist in a tautomeric equilibrium between the thioamide form and the imidothiol (or thioenol) form. organicreactions.orgclockss.org In most simple, acyclic thioamides, the thioamide form is the predominant tautomer. sigmaaldrich.com However, the position of the equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents. rsc.org Spectroscopic studies, such as NMR and IR, would be necessary to determine the specific tautomeric ratio for this compound in different environments. The imidothiol tautomer, although generally less stable, can be important in certain reactions where it acts as the reactive species. nih.gov
Isomerization around the C-N bond of the thioamide is also possible due to the partial double bond character of this bond. This can lead to the existence of cis and trans isomers with respect to the orientation of the ethanethioyl group and the phenyl ring.
Desulfurization Reactions
The thioamide group can be converted to an amide group through desulfurization. This transformation is synthetically useful and can be achieved using various reagents.
Raney Nickel: A classic method for the desulfurization of thioamides is the use of Raney nickel. organicreactions.orgresearchgate.netosti.gov This reaction typically proceeds via hydrogenolysis of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond, effectively converting the thioamide to the corresponding amide, N-(2-bromo-4-methylphenyl)acetamide. wikimedia.org
Phosphine Reagents: Trialkylphosphines, such as tributylphosphine, can also effect the desulfurization of thioamides, often in the presence of an oxidant or under photochemical conditions. researchgate.netnih.gov These methods can sometimes offer milder reaction conditions compared to Raney nickel.
Oxidative Desulfurization: Reagents like hydrogen peroxide in the presence of a Lewis acid (e.g., ZrCl₄) have been shown to be effective for the conversion of thioamides to amides under mild conditions. researchgate.net
| Reaction Type | Reagent(s) | Product |
| Desulfurization | Raney Nickel | N-(2-bromo-4-methylphenyl)acetamide |
| Desulfurization | Phosphine Reagents (e.g., PBu₃) | N-(2-bromo-4-methylphenyl)acetamide |
| Oxidative Desulfurization | H₂O₂ / ZrCl₄ | N-(2-bromo-4-methylphenyl)acetamide |
The performed searches yielded information on structurally similar compounds, such as N-(2-bromo-4-methylphenyl)acetamide and other related aromatic bromo-compounds. However, the explicit focus on this compound, as mandated by the instructions, prevents the inclusion of data from these analogs. The reactivity of a thioamide functional group can differ significantly from that of an amide, and extrapolating data would not be scientifically accurate.
Further research is required to be published on this compound to provide the specific details needed to address the following sections as outlined in the request:
Catalytic Transformations Involving this compound
Without dedicated studies on these aspects of this compound's chemistry, any attempt to create the requested article would be speculative and would not meet the required standards of being "informative, and scientifically accurate."
Applications of N 2 Bromo 4 Methylphenyl Ethanethioamide in Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
While specific examples of N-(2-bromo-4-methylphenyl)ethanethioamide being used to construct highly complex, multi-functional molecules are not extensively documented in current literature, its structure is emblematic of intermediates used in medicinal chemistry and materials science. The compound embodies a dual-functionality that allows it to be integrated into larger molecules through sequential reactions.
For instance, the thioamide could first be used to form a heterocyclic core, and subsequently, the aryl bromide could be subjected to cross-coupling reactions to introduce further complexity. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the assembly of intricate molecular targets. The compound N-(2-Bromo-4-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a structurally related molecule, illustrates how a bromo-methylphenyl amide core can be linked to a complex heterocyclic system, showcasing the potential for creating elaborate structures. bldpharm.com
Precursor for Heterocyclic Compound Synthesis
The thioamide functional group is a well-established and powerful precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing sulfur and nitrogen.
The most prominent application of thioamides in heterocyclic synthesis is in the formation of thiazole (B1198619) rings. The Hantzsch thiazole synthesis and its modern variations frequently employ thioamides as a key component. In a typical reaction, a thioamide is condensed with an α-haloketone to yield the corresponding thiazole.
Given this, this compound is an ideal candidate for synthesizing 2-methyl-4-substituted-thiazoles bearing the N-(2-bromo-4-methylphenyl) group. The general reaction is depicted below:
General Scheme for Thiazole Synthesis

Recent advancements in this area include lipase-catalyzed and ultrasound-assisted methods for thiazole synthesis, which offer greener and more efficient alternatives to traditional pathways. acs.org Although not specifically tested with this compound, its participation in such reactions is highly probable.
Table 1: Examples of Thiazole Synthesis from Thioamides This table presents representative examples of thiazole synthesis using various thioamides, illustrating the general applicability of the method.
| Thioamide Reactant | α-Haloketone Reactant | Product | Reference |
| Thioacetamide (B46855) | 2-Bromoacetophenone | 2,4-Dimethylthiazole | acs.org |
| N-Phenylthiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | youtube.com |
This is an interactive table. Click on the headers to sort.
Beyond thiazoles, thioamides can be utilized in the synthesis of other nitrogen-containing heterocycles. For example, reactions of acryl thioamides with iminoiodinanes have been shown to produce N-sulfonyl-2,3-dihydro-1,2-thiazoles. nih.gov This suggests that derivatives of this compound could potentially serve as precursors to a variety of sulfur-nitrogen heterocycles.
Furthermore, intramolecular cyclization reactions involving the bromo-substituent and the thioamide nitrogen or sulfur could potentially lead to the formation of fused heterocyclic systems. A related reaction involves the cyclization of 2-bromomethyl-4-bromophenyl isothiocyanate with amines to form 4H-benzo[e]-1,3-thiazines, demonstrating the feasibility of using a bromo-phenyl scaffold to construct fused heterocyles. chempap.org
Utility in Carbon-Carbon Bond Forming Reactions
The aryl bromide moiety within this compound is a key functional group for participating in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Notable examples of such reactions include:
Suzuki Coupling: Reaction with an organoboron reagent.
Stille Coupling: Reaction with an organotin reagent. nih.gov
Negishi Coupling: Reaction with an organozinc reagent. organic-chemistry.org
Heck Coupling: Reaction with an alkene.
Sonogashira Coupling: Reaction with a terminal alkyne.
These reactions would allow for the introduction of a wide range of substituents—such as alkyl, alkenyl, aryl, or alkynyl groups—at the bromine-bearing carbon of the phenyl ring. A study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrates that the bromo group on the methylaniline ring can be selectively coupled, highlighting the potential for regioselective functionalization of similar structures. nih.gov
Table 2: Potential Cross-Coupling Reactions for this compound This table outlines hypothetical cross-coupling reactions that could be performed on the aryl bromide moiety of the title compound.
| Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki | Phenylboronic acid | N-(4-methyl-2-phenylphenyl)ethanethioamide |
| Stille | Tributyl(vinyl)tin | N-(4-methyl-2-vinylphenyl)ethanethioamide |
| Negishi | Ethylzinc chloride | N-(2-ethyl-4-methylphenyl)ethanethioamide |
| Sonogashira | Phenylacetylene | N-(4-methyl-2-(phenylethynyl)phenyl)ethanethioamide |
This is an interactive table. Users can conceptually visualize the products of these standard transformations.
Construction of Diverse Organic Scaffolds
By combining the reactivity of both the thioamide and the aryl bromide functional groups, this compound can serve as a versatile starting material for the construction of diverse and complex organic scaffolds. A synthetic strategy could involve an initial heterocycle formation via the thioamide, followed by one or more cross-coupling reactions at the aryl bromide position. This modular approach allows for the generation of a library of compounds with varied structural features, which is particularly valuable in drug discovery and materials science.
For example, one could first synthesize a thiazole derivative and then use a Suzuki or Buchwald-Hartwig amination reaction to introduce further diversity, leading to a wide range of poly-functionalized, heterocyclic-aromatic hybrid structures.
Applications in Advanced Materials Chemistry (Hypothetical Research Area)
While no specific applications of this compound in materials chemistry have been reported, its structure suggests several hypothetical avenues for research. The thioamide group is known to coordinate with metal ions, and the presence of both sulfur and nitrogen atoms makes it a potential ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs).
Furthermore, the aryl bromide offers a handle for incorporation into polymeric structures via polymerization reactions based on cross-coupling, such as Suzuki polymerization. The resulting polymers would contain thioamide functionalities, which could imbue them with interesting properties, such as affinity for heavy metals or unique optical or electronic characteristics. The sulfur atom in the thioamide group could also enhance the refractive index of such polymers or provide sites for further modification, such as oxidation or alkylation, to fine-tune the material's properties.
Derivatives and Analogues of N 2 Bromo 4 Methylphenyl Ethanethioamide
Structure-Reactivity Relationships in Functionalized Derivatives
The reactivity of N-(2-bromo-4-methylphenyl)ethanethioamide is intrinsically linked to its structural features, namely the substituents on the aryl ring and the nature of the thioamide functional group. The interplay of electronic and steric effects governs the behavior of the molecule in chemical reactions.
The 2-bromo and 4-methyl substituents on the phenyl ring exert significant influence on the electron density of the aromatic system and the thioamide moiety. The methyl group at the para-position is an electron-donating group through an inductive effect and hyperconjugation, which increases the electron density of the ring. Conversely, the bromine atom at the ortho-position is an electron-withdrawing group through its inductive effect, which is stronger than its electron-donating resonance effect. This electronic push-pull system can influence the nucleophilicity of the nitrogen and sulfur atoms and the electrophilicity of the thiocarbonyl carbon.
Steric hindrance from the ortho-bromo substituent can also play a crucial role in the reactivity of the thioamide. This steric effect can hinder the approach of bulky reagents to the thioamide nitrogen and the adjacent thiocarbonyl group, potentially influencing reaction rates and the regioselectivity of certain transformations. Studies on ortho-substituted aryl palladium complexes have shown that such substitutions can significantly affect their reactivity towards various reagents. nih.gov
Furthermore, the thioamide group itself is a key determinant of reactivity. Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide analogues. nih.gov The C=S bond is weaker and more polarizable than the C=O bond, making the thiocarbonyl carbon more susceptible to nucleophilic attack.
Systematic Synthesis of Analogues with Varied Substituents
The synthesis of analogues of this compound can be approached by modifying either the aryl ring or the ethanethioamide moiety. These modifications allow for the fine-tuning of the molecule's properties for various applications.
The aromatic ring of this compound can be functionalized through various organic reactions. Electrophilic aromatic substitution reactions could introduce additional substituents, although the directing effects of the existing bromo, methyl, and N-acetyl groups would need to be carefully considered.
A more versatile approach for modifying the aryl ring is through cross-coupling reactions. The bromine atom on the ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, at the 2-position. For instance, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs has been successfully achieved via Suzuki cross-coupling reactions, demonstrating the feasibility of such transformations on a similar structural motif. nih.gov
The ethanethioamide portion of the molecule can also be readily modified. The length of the alkyl chain can be varied by starting with different carboxylic acids or their derivatives in the synthesis of the parent amide, followed by thionation. For example, using a longer chain acid would lead to butanethioamide (B1281822) or longer-chain analogues.
The α-carbon of the ethanethioamide group can also be a site for functionalization. Under appropriate basic conditions, this position can be deprotonated and subsequently alkylated or acylated to introduce new functional groups. Furthermore, the thioamide nitrogen can be alkylated or arylated under specific conditions, although S-alkylation is often a competing reaction. wikipedia.org
A general method for the synthesis of thioamides involves the thionation of the corresponding amide using reagents like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgresearchgate.net Therefore, a diverse range of ethanethioamide analogues can be accessed by first synthesizing the corresponding N-(2-bromo-4-methylphenyl)acetamide derivatives and then converting the amide to a thioamide.
Comparative Studies with N-(2-bromo-4-methylphenyl)acetamide and Related Amides
A comparative analysis of this compound with its oxygen analogue, N-(2-bromo-4-methylphenyl)acetamide, highlights the profound influence of the sulfur atom on the molecule's properties and reactivity.
Thioamides are generally more reactive than their corresponding amides. nih.gov This increased reactivity stems from the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond. The thiocarbonyl carbon of a thioamide is more electrophilic and thus more susceptible to nucleophilic attack.
This enhanced reactivity makes thioamides valuable synthetic intermediates. nih.gov For example, they can be used in the synthesis of various heterocyclic compounds, where the sulfur atom acts as a nucleophile. wikipedia.org Thioamides can also undergo desulfurization reactions to regenerate the amide, providing a method for temporary protection or activation of an amide group. nih.gov
In contrast, amides are significantly more stable and less reactive due to the strong C=O bond and greater resonance stabilization. While this stability is crucial for their structural roles in many biological molecules, it can also limit their synthetic utility without prior activation.
The substitution of oxygen with sulfur in the amide functional group leads to significant changes in the molecule's physicochemical properties. nih.gov These differences have a direct impact on their behavior in chemical transformations.
The C=S bond in a thioamide is longer than the C=O bond in an amide. nih.gov The van der Waals radius of sulfur is also larger than that of oxygen. These steric differences can influence the conformation of molecules and their interactions with other species.
From an electronic standpoint, sulfur is less electronegative and more polarizable than oxygen. This results in a greater contribution of the polar resonance form in thioamides, which affects their hydrogen bonding capabilities. The N-H protons of a thioamide are more acidic than those of an amide, and the sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom of an amide. nih.gov Furthermore, the oxidation potential of a thioamide is significantly lower than that of the corresponding amide, making thioamides more susceptible to oxidation. nih.gov
Interactive Data Table: Comparison of Amide and Thioamide Properties
| Property | Amide (R-C(O)NHR') | Thioamide (R-C(S)NHR') | Reference(s) |
| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |
| C=X Bond Length | ~1.23 Å | ~1.71 Å | nih.gov |
| Van der Waals Radius of X | Oxygen: 1.40 Å | Sulfur: 1.85 Å | nih.gov |
| N-H Acidity (pKa) | Higher | Lower (more acidic) | nih.gov |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | nih.gov |
| Oxidation Potential | Higher (e.g., 3.29 eV) | Lower (e.g., 1.21 eV) | nih.gov |
| Reactivity towards Nucleophiles | Lower | Higher | nih.gov |
Exploration of Bioisosteric Analogues
The exploration of bioisosteric analogues of this compound is a strategic approach in medicinal chemistry to modulate its physicochemical and pharmacological properties. Bioisosteres are functional groups or substituents that possess similar steric, electronic, and physicochemical characteristics, which can lead to comparable or improved biological activity. youtube.com The primary focus for bioisosteric replacement in this compound would be the thioamide functional group, as it is a critical determinant of the molecule's properties and potential biological interactions. tandfonline.comnih.gov
Thioamides are recognized as valuable isosteres of amides and other functional groups. tandfonline.com They share a similar planar geometry with amides but exhibit distinct differences in bond length, lipophilicity, and hydrogen bonding capabilities. The carbon-sulfur double bond (C=S) in a thioamide is longer than the carbon-oxygen double bond (C=O) in an amide, and the sulfur atom increases lipophilicity, which can influence membrane permeability. tandfonline.com These differences can be exploited to enhance a compound's pharmacokinetic profile, such as improving metabolic stability and cell permeability. nih.gov
In drug design, replacing an amide with a thioamide has been shown to increase resistance to cleavage by peptidases, thus enhancing the stability of peptide-based drugs. nih.gov Conversely, the strategic replacement of a thioamide with other functional groups can also be beneficial. For instance, while the thioamide group is essential for the activity of some antitubercular agents like ethionamide, its replacement in other contexts can lead to analogues with different biological targets or improved properties. nih.gov
One common bioisosteric replacement for a thioamide is its corresponding amide. This substitution allows for a direct comparison of the influence of the sulfur versus oxygen atom on the molecule's activity and properties. Other non-classical bioisosteres for the thioamide group could include heterocycles like 1,2,4-oxadiazoles, which can mimic the hydrogen bonding and electrostatic properties of the thioamide. ufrj.br The choice of a bioisostere depends on the specific therapeutic goal, whether it is to enhance potency, improve selectivity, or address pharmacokinetic challenges. nih.gov
The following table presents examples of bioisosteric replacements for thioamide-containing compounds and the observed outcomes, illustrating the potential strategies that could be applied to a molecule like this compound.
| Original Compound Class | Bioisosteric Replacement | Resulting Analogue Class | Observed Outcome | Reference |
| Thioamide-containing EGFR Inhibitors | Thioamide (-CSNH-) replaced with Amide (-CONH-) | Carboxamide derivatives | Significant decrease in antiproliferative activity, suggesting the thioamide's higher lipophilicity is beneficial for activity. | nih.gov |
| SARS-CoV-2 Main Protease Inhibitors (Peptidomimetic) | Amide (-CONH-) bond replaced with Thioamide (-CSNH-) | Thioamide-containing peptidomimetic | Maintained antiviral activity, indicating the thioamide is a suitable biomimetic for the amide in this context. | nih.gov |
| Antitubercular Agents | Thioamide (-CSNH-) essential for activity | Replacement with other groups | Inactive compounds, highlighting the critical role of the thioamide for bioactivation. | nih.gov |
| General Peptides | Amide (-CONH-) backbone replaced with Thioamide (-CSNH-) | Thio-peptides | Enhanced thermal and proteolytic stability, and in some cases, improved permeability and bioavailability. | nih.gov |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thioamides is a cornerstone of organic chemistry, and the development of environmentally benign methods remains a significant goal. rsc.org Future research on N-(2-bromo-4-methylphenyl)ethanethioamide will likely focus on moving beyond traditional thionation reagents like phosphorus pentasulfide and Lawesson's reagent, which are often associated with harsh reaction conditions and stoichiometric waste. wikipedia.org
Emerging sustainable approaches that could be adapted for the synthesis of this compound include:
Multicomponent Reactions: The Willgerodt-Kindler reaction, which involves the condensation of a carbonyl compound, an amine, and elemental sulfur, represents a highly efficient, one-pot method for thioamide synthesis. rsc.org A future protocol could involve reacting 2-bromo-4-methylaniline (B145976) with an appropriate aldehyde or ketone and elemental sulfur, potentially in a deep eutectic solvent (DES) to enhance the green credentials of the synthesis. rsc.orgrsc.org
Catalyst-Free Syntheses: Recent advancements have demonstrated the synthesis of thioamides in water without any added catalysts or energy input, relying on the inherent reactivity of the starting materials. organic-chemistry.org Adapting such a method for an aryl thioamide like this compound would represent a significant step towards a truly sustainable synthetic route.
Photocatalysis: The use of visible light to catalyze the formation of thioamides from amines and elemental sulfur is a burgeoning area. mdpi.com This approach offers a mild and energy-efficient alternative to traditional thermal methods.
A comparative overview of potential synthetic methods is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Method | Starting Materials | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Willgerodt-Kindler | 2-bromo-4-methylaniline, Acetaldehyde, Sulfur | One-pot, atom-economical | Optimization of reaction conditions for the specific substrate |
| Aqueous Synthesis | 2-bromo-4-methylaniline, Thioacetic acid | Catalyst-free, environmentally benign solvent | Overcoming potential solubility issues of the aromatic substrate |
| Photocatalysis | 2-bromo-4-methylaniline, Sulfur source | Mild conditions, energy-efficient | Development of a suitable photocatalyst and reaction setup |
Application of Advanced Spectroscopic and Structural Techniques
A thorough characterization of this compound is a prerequisite for its application in any field. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights into its structure and properties. jchps.comnih.gov
Future research should involve a comprehensive spectroscopic and structural analysis, including:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thioamide N-H and sulfur atom. researchgate.net This data is invaluable for understanding the solid-state packing and for validating computational models.
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. youtube.com Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, which can provide structural clues.
The anticipated key spectroscopic data for this compound are summarized in Table 2.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data | Information Gained |
|---|---|---|
| ¹H NMR | Aromatic (δ 7-8 ppm), Methyl (δ 2.3-2.5 ppm), Ethanethioamide CH₃ (δ 2.0-2.2 ppm), NH (broad singlet) | Chemical environment of protons, number of distinct proton sets |
| ¹³C NMR | Aromatic carbons, C=S (δ >180 ppm), Methyl carbons | Carbon skeleton, presence of the thione group |
| IR Spectroscopy | N-H stretch (~3200 cm⁻¹), C-N stretch (~1500 cm⁻¹), Thioamide B band (C=S, ~1250 cm⁻¹) | Presence of key functional groups (N-H, C=S) |
| Mass Spec (HRMS) | Exact m/z value corresponding to C₉H₁₀BrNS | Unambiguous confirmation of the molecular formula |
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new derivatives with desired functionalities. nih.gov For this compound, density functional theory (DFT) calculations could be employed to:
Analyze Molecular Structure and Stability: DFT can be used to calculate the optimized geometry, rotational barriers of the thioamide group, and the relative stability of different conformers. nih.gov
Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra. mdpi.com
Model Reactivity: Mapping the molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net Frontier molecular orbital (HOMO-LUMO) analysis can provide insights into its electronic properties and reactivity in various chemical reactions. mdpi.com
This predictive power can be harnessed to design new derivatives of this compound with tailored electronic or steric properties for specific applications. For instance, modifying the substituents on the phenyl ring could tune the reactivity of the bromine atom in cross-coupling reactions.
Expanded Applications in Cross-Coupling Reactions and Heterocycle Synthesis
The true potential of this compound likely lies in its utility as a building block in organic synthesis. The presence of both a bromine atom and a thioamide group opens up numerous possibilities for derivatization.
Cross-Coupling Reactions:
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Future research could explore:
Suzuki-Miyaura Coupling: Reaction with boronic acids would introduce new aryl or vinyl groups at the 2-position of the phenyl ring. nih.gov This is a robust method for creating biaryl structures, which are common motifs in pharmaceuticals and materials.
Buchwald-Hartwig Amination: Coupling with amines would lead to the synthesis of N,N'-diaryl amine derivatives.
Sonogashira Coupling: Reaction with terminal alkynes would install an alkyne functionality, a versatile group for further transformations.
Furthermore, the thioamide group itself can participate in cross-coupling reactions. Palladium-catalyzed desulfurative coupling of thioamides with boronic acids provides a novel method for C-C bond formation. acs.orgacs.org This dual reactivity makes this compound a particularly interesting substrate for sequential cross-coupling strategies.
Heterocycle Synthesis:
Thioamides are well-established and versatile precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. researchgate.netresearchgate.net The thioamide functionality in this compound can be exploited to construct various heterocyclic rings, such as:
Thiazoles: Reaction with α-haloketones (Hantzsch synthesis) would yield substituted thiazole (B1198619) rings, which are prevalent in many biologically active compounds.
Thiadiazoles: Oxidative cyclization of thioamides can lead to the formation of 1,2,4-thiadiazoles. researchgate.net
Benzothiazines: Intramolecular cyclization, potentially via an electrochemical or photochemical method, could lead to the formation of fused heterocyclic systems. researchgate.net
The combination of cross-coupling reactions at the bromide position followed by cyclization of the thioamide group would allow for the rapid assembly of complex, functionalized heterocyclic scaffolds.
Q & A
Q. Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 85–90% |
| Base | Triethylamine | Minimizes side reactions |
| Reaction Time | 5–6 hours | Prevents over-acylation |
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Answer:
DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient-corrected correlation energy are critical:
- Molecular Orbitals : Analyze HOMO-LUMO gaps to predict reactivity. The bromine atom lowers LUMO energy, enhancing electrophilic substitution potential .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge density at the thioamide sulfur, explaining nucleophilic attack sites .
- Thermochemistry : Calculate Gibbs free energy of reactions (e.g., thioamide tautomerization) to validate experimental pathways .
Software Tools : Gaussian or ORCA with basis sets (6-31G* for light atoms, LANL2DZ for bromine) .
Basic: What spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 259 (C₉H₉BrNS) confirms molecular weight .
- X-ray Diffraction : Single-crystal analysis (SHELX or WinGX) resolves bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., 82.84° between aromatic rings) .
Advanced: How can researchers resolve contradictions in reported biological activities of thioamide derivatives?
Answer:
- Comparative Assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity) to compare results under identical conditions .
- Structure-Activity Relationships (SAR) : Vary substituents (e.g., replacing bromine with chlorine) and measure IC₅₀ values to isolate functional group contributions .
- Statistical Models : Multivariate regression identifies confounding factors (e.g., solvent polarity in bioassays) .
Q. Example Data Reconciliation :
| Study | Reported Activity (IC₅₀, μM) | Proposed Confounder |
|---|---|---|
| A | 12.3 ± 1.2 | DMSO solvent (5% v/v) |
| B | 25.6 ± 2.1 | Aqueous buffer (pH 7.4) |
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard Classification : Classified as carcinogenic (Category 1B) under EU CLP regulations .
- PPE Requirements : Nitrile gloves, lab coat, and fume hood use mandatory during synthesis .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic H₂S release .
Advanced: What mechanistic role does the bromine substituent play in the compound’s reactivity?
Answer:
- Electrophilic Substitution : Bromine directs incoming electrophiles to the para position relative to the methyl group, enabling regioselective functionalization .
- Biological Interactions : The bromine’s electron-withdrawing effect stabilizes charge-transfer complexes with enzyme active sites (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- Computational Evidence : DFT shows bromine increases polar surface area (PSA) to 92.39 Ų, enhancing membrane permeability .
Advanced: How can crystallographic data inform drug design for thioamide derivatives?
Answer:
- Hydrogen Bonding : Intra-molecular N–H⋯S bonds (2.97 Å) stabilize the thioamide conformation, critical for target binding .
- π-π Stacking : Aromatic ring interactions (centroid distance: 3.49 Å) suggest potential for DNA intercalation .
- Polymorphism Screening : Use Mercury software to predict stable crystal forms for bioavailability optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
